molecular formula C7H9N3 B6251007 trimethyl-1H-imidazole-1-carbonitrile CAS No. 412278-72-9

trimethyl-1H-imidazole-1-carbonitrile

Cat. No.: B6251007
CAS No.: 412278-72-9
M. Wt: 135.17 g/mol
InChI Key: MVDCIVTVRKZFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl-1H-imidazole-1-carbonitrile is a useful research compound. Its molecular formula is C7H9N3 and its molecular weight is 135.17 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

412278-72-9

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

2,4,5-trimethylimidazole-1-carbonitrile

InChI

InChI=1S/C7H9N3/c1-5-6(2)10(4-8)7(3)9-5/h1-3H3

InChI Key

MVDCIVTVRKZFHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)C)C#N)C

Purity

95

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Elucidation of Trimethyl 1h Imidazole 1 Carbonitrile and Its Derivatives

High-Resolution Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the covalent structure of molecules. For trimethyl-1H-imidazole-1-carbonitrile, a combination of multinuclear NMR, vibrational spectroscopy, and mass spectrometry would provide a complete picture of its atomic connectivity and functional groups.

Multinuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic environments of ¹H, ¹³C, and ¹⁵N nuclei, the exact connectivity and electronic environment of each atom in this compound can be established.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the three methyl groups attached to the imidazole (B134444) ring. Due to the asymmetric nature of the ring, the two methyl groups at positions C4 and C5 might be chemically non-equivalent, potentially giving rise to two distinct singlets. The methyl group at position C2 would appear as a third singlet. The integration of these signals would correspond to a 3:3:3 proton ratio. The chemical shifts would be influenced by the aromaticity of the imidazole ring and the electron-withdrawing nature of the N-cyano group.

¹³C NMR: The ¹³C NMR spectrum would provide key information about the carbon skeleton. It would show distinct signals for the three imidazole ring carbons (C2, C4, and C5), the three methyl carbons, and the carbon of the nitrile group (C≡N). The chemical shifts of the ring carbons are diagnostic of the imidazole system. The nitrile carbon is expected to appear in the characteristic downfield region of ~110-120 ppm. Data from analogous compounds like 1-cyano-imidazole and 1,2,4,5-tetramethylimidazole (B154414) can provide reference points for expected chemical shifts. spectrabase.comchemicalbook.com

¹⁵N NMR: ¹⁵N NMR spectroscopy, though less common, would offer unambiguous information about the nitrogen atoms. Three distinct signals would be expected: one for the N1 atom bonded to the cyano group, one for the N3 atom, and one for the nitrogen of the cyano group. The chemical shifts would be highly sensitive to the hybridization and electronic environment of each nitrogen atom.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound based on Analogous Compounds This table presents expected values. Actual experimental data is not currently available in the literature.

Nucleus Predicted Chemical Shift (ppm) Rationale / Analogous Compound Data
¹H NMR
C2-CH₃ ~2.3 - 2.5 Similar to methyl groups on imidazole rings. chemicalbook.com
C4/C5-CH₃ ~2.1 - 2.3 Expected in a similar region, potentially resolved as two separate signals. chemicalbook.com
¹³C NMR
C2 ~145 - 150 Based on substituted imidazoles; influenced by adjacent nitrogen atoms. rsc.org
C4 / C5 ~125 - 135 Based on substituted imidazoles. rsc.org
C≡N ~110 - 115 Characteristic region for nitrile carbons. Data from 1-cyano-imidazole suggests C≡N at ~105 ppm, which will be shifted by methyl substitution. spectrabase.com
Methyl Carbons ~10 - 15 Typical range for methyl groups attached to an aromatic ring.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, expected around 2230-2260 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the methyl groups (around 2900-3000 cm⁻¹), and a series of complex bands in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the imidazole ring. rsc.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The C≡N stretch is also Raman active. The symmetric breathing vibrations of the imidazole ring are often strong in the Raman spectrum, providing a characteristic fingerprint for the heterocyclic core.

Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound This table presents expected values. Actual experimental data is not currently available in the literature.

Functional Group Expected Wavenumber (cm⁻¹) Technique Notes
C-H (Methyl) Stretch 2900 - 3000 FTIR, Raman Aliphatic C-H stretching.
C≡N (Nitrile) Stretch 2230 - 2260 FTIR, Raman Strong, sharp band, highly characteristic.
C=N / C=C (Ring) Stretch 1400 - 1600 FTIR, Raman Multiple bands corresponding to imidazole ring vibrations. researchgate.net
C-H (Methyl) Bend 1375 - 1450 FTIR, Raman Characteristic bending vibrations.

Mass Spectrometry (HRMS, GC-MS) for Molecular Formula Determination

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for unambiguously determining the elemental composition. For this compound (C₇H₉N₃), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, confirming the molecular formula. The expected exact mass for C₇H₉N₃ is 135.080.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the compound before it enters the mass spectrometer. In the mass spectrum, the parent molecular ion peak would be observed at m/z = 135. The fragmentation pattern would provide structural confirmation. Expected fragmentation pathways include the loss of the cyano group (M-26), loss of a methyl radical (M-15), and subsequent cleavage of the imidazole ring, consistent with fragmentation patterns of other imidazole compounds. nist.gov

X-ray Crystallographic Analysis of this compound Structures

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Geometry and Bond Parameters

Assuming a suitable single crystal could be grown, X-ray diffraction analysis would confirm the planarity of the imidazole ring. It would provide precise measurements of all bond lengths and angles. Key parameters would include the C-C and C-N bond lengths within the imidazole ring, the C-N bond length to the cyano group, and the C≡N triple bond length. These experimental values can be compared to those of known imidazole and nitrile structures to understand the electronic effects of the substituents. researchgate.netresearchgate.net

Table 3: Predicted Molecular Geometry Parameters based on Analogous Crystal Structures This table presents expected values. Actual experimental data is not currently available in the literature.

Parameter Expected Value Reference Compound Information
Bond Lengths (Å)
C=N (ring) ~1.32 - 1.38 Å Typical for substituted imidazoles. researchgate.net
C-N (ring) ~1.35 - 1.40 Å Typical for substituted imidazoles. researchgate.net
C-C (ring) ~1.36 - 1.38 Å Typical for substituted imidazoles. researchgate.net
N1-C(cyano) ~1.40 - 1.45 Å
C≡N ~1.14 - 1.16 Å Standard for nitrile groups.
Bond Angles (°)
Ring Angles ~105 - 112 ° Dependent on the specific atoms in the five-membered ring. researchgate.net
N1-C(cyano)-N ~178 - 180 ° Expected to be nearly linear.

Solid-State NMR and Crystallographic Correlation Studies

The comprehensive structural elucidation of novel compounds in the solid state relies heavily on the synergistic application of single-crystal X-ray diffraction (SCXRD) and solid-state nuclear magnetic resonance (SSNMR) spectroscopy. While specific experimental data for this compound is not extensively documented in publicly accessible literature, its structural characterization would follow well-established principles derived from studies of related substituted imidazoles. This section details the advanced methodologies and expected findings from a combined crystallographic and SSNMR investigation.

The correlation between these two powerful techniques, often termed NMR crystallography, provides a more complete picture of the molecular and supramolecular structure than either method could achieve alone. nih.govrsc.org X-ray diffraction offers precise atomic coordinates, bond lengths, and angles for a crystalline sample, while SSNMR probes the local electronic environment of specific nuclei (e.g., ¹³C, ¹⁵N, ¹H), revealing information about molecular symmetry, packing, and dynamics. nih.govrsc.org

Crystallographic Analysis

Single-crystal X-ray diffraction would be the definitive method for determining the precise three-dimensional structure of this compound. The analysis would yield critical data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For instance, studies on other 1-substituted imidazoles, such as 1-phenyl-1H-imidazole derivatives, reveal significant variations in the angle between the imidazole ring and the substituent, which is influenced by steric and electronic factors. iucr.org In the case of this compound, the key structural parameters of interest would be the geometry of the imidazole ring itself, the orientation of the three methyl groups, and the linear geometry of the carbonitrile (-C≡N) substituent.

Furthermore, crystallographic analysis elucidates the supramolecular assembly, detailing how molecules pack in the crystal lattice. This packing is governed by intermolecular interactions. While the target molecule lacks classic hydrogen bond donors, weak C-H···N interactions involving the imidazole nitrogen and methyl hydrogens are anticipated, similar to those observed in other substituted imidazoles. iucr.org The arrangement of the cyano groups and the potential for π-stacking interactions between imidazole rings would also be critical aspects of the crystal packing analysis. iucr.org

Table 1: Predicted Crystallographic Data for this compound (Note: The following data is hypothetical, based on typical values for substituted imidazoles and related heterocyclic compounds. iucr.orgiucr.org)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
Z' (Molecules in Asymmetric Unit)1
N1-C2 Bond Length (Å)1.38 ± 0.02
C4-C5 Bond Length (Å)1.36 ± 0.02
N1-C(Nitrile) Bond Length (Å)1.45 ± 0.03
C≡N Bond Length (Å)1.15 ± 0.02
Imidazole Ring PlanarityEssentially Planar
Dominant Intermolecular Interactionsvan der Waals forces, C-H···N interactions

Solid-State NMR Spectroscopy

Solid-state NMR, particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, serves as a powerful complementary tool for structural analysis. A primary application of SSNMR is determining the number of crystallographically independent molecules in the asymmetric unit (Z'). nih.gov If Z' > 1, the NMR spectrum will exhibit a multiplication of resonances for each unique nucleus, corresponding to the distinct molecular environments.

The chemical shifts of the imidazole ring carbons and nitrogens are highly sensitive to their local electronic environment. nih.gov For this compound, distinct signals would be expected for the three methyl carbons, the three imidazole ring carbons, and the nitrile carbon. The ¹⁵N SSNMR spectrum would be particularly informative, showing separate resonances for the two nitrogen atoms of the imidazole ring (N1 and N3). The chemical shift of N1 would be significantly influenced by its direct connection to the electron-withdrawing cyano group. Comparing these experimental shifts with those predicted by theoretical calculations (such as the Gauge-Including Projector-Augmented Wave, or GIPAW, method) based on the X-ray structure can provide a rigorous validation of the crystallographic model. rsc.orgacs.org

Studies on related systems, like histidine, have shown a clear correlation between atomic charge and ¹³C and ¹⁵N chemical shifts, demonstrating SSNMR's sensitivity to subtle electronic changes. nih.gov This sensitivity makes it an excellent probe for studying intermolecular interactions. acs.org For example, the formation of weak C-H···N hydrogen bonds would induce small but measurable changes in the chemical shifts of the involved carbon and nitrogen atoms.

Table 2: Predicted Solid-State NMR Chemical Shifts (δ) for this compound (Note: The following data is hypothetical, based on typical values for substituted imidazoles and nitriles. nih.govacs.orgacs.org Chemical shifts are referenced to TMS for ¹³C and liquid NH₃ for ¹⁵N.)

NucleusAtom PositionPredicted Chemical Shift (ppm)
¹³CC(Nitrile)115 - 120
C2, C4, C5 (Imidazole Ring)120 - 145
C(Methyl on Ring)10 - 20
C(Methyl on Nitrogen)35 - 45
¹⁵NN1 (Imidazole)180 - 200
N3 (Imidazole)210 - 230

By combining the precise spatial map from X-ray crystallography with the detailed local environmental information from solid-state NMR, a highly refined and validated structural model of this compound can be achieved. This dual-pronged approach ensures that the determined structure is accurate not only in terms of atomic positions but also in its representation of the electronic and intermolecular interactions that dictate its solid-state properties.

Reactivity and Functional Group Transformations of Trimethyl 1h Imidazole 1 Carbonitrile

Nitrile Group Reactivity and Derivatization

The nitrile group (-C≡N) attached to the N-1 position of the imidazole (B134444) ring is a versatile functional group. Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles.

The nitrile group of trimethyl-1H-imidazole-1-carbonitrile is expected to undergo hydrolysis under both acidic and basic conditions to yield an amide intermediate, which can be further hydrolyzed to a carboxylic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable 2,4,5-trimethyl-1H-imidazole-1-carboxamide. Prolonged reaction time and heating would lead to the hydrolysis of the amide to produce 2,4,5-trimethyl-1H-imidazole and carboxylic acid (which would decompose to CO₂ and ammonia).

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydroxide (B78521) ion acts as a nucleophile, attacking the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which rearranges to the corresponding amide. Further hydrolysis of the amide under basic conditions would yield the carboxylate salt and 2,4,5-trimethyl-1H-imidazole.

Table 1: Predicted Hydrolysis and Amidation Reactions

ReactionReagents and ConditionsPredicted ProductIntermediate
Acid-Catalyzed Hydrolysis to AmideH₂SO₄ (conc.), H₂O, moderate heat2,4,5-trimethyl-1H-imidazole-1-carboxamideProtonated nitrile, Imidic acid
Base-Catalyzed Hydrolysis to AmideNaOH (aq.), heat2,4,5-trimethyl-1H-imidazole-1-carboxamideImidate anion, Imidic acid

While less common than other nitrile reactions, the C≡N triple bond can participate in cycloaddition reactions. For instance, in a [3+2] cycloaddition, the nitrile can react with 1,3-dipoles like azides or nitrile oxides. Photochemical conditions can also promote cycloadditions. For example, reaction with an azomethine ylide generated photochemically could potentially lead to the formation of five-membered heterocyclic rings. rsc.org The reaction of N-methylimidazole acting as a masked hydrogen cyanide in a formal [3+2] cycloaddition with hydrazonoyl chloride to form 1,2,4-triazoles suggests that the cyano group on an imidazole ring could undergo similar transformations. rsc.org

Imidazole Ring Reactivity and Substitution Chemistry

The imidazole ring is an electron-rich aromatic system. However, in 2,4,5-trimethyl-1H-imidazole-1-carbonitrile, the reactivity is significantly influenced by the substituents. The three methyl groups are electron-donating, which increases the electron density of the ring. Conversely, the 1-cyano group is electron-withdrawing.

Imidazole rings are generally highly reactive towards electrophiles, with substitution typically occurring at the C4 or C5 positions. globalresearchonline.net However, in 2,4,5-trimethyl-1H-imidazole-1-carbonitrile, all the carbon atoms of the imidazole ring (C2, C4, and C5) are substituted with methyl groups. Consequently, classical electrophilic aromatic substitution involving the replacement of a hydrogen atom is not possible.

Electrophilic attack would have to occur at a different position, potentially leading to addition reactions or substitution on the methyl groups, though such reactions are not standard EAS pathways and would require harsh conditions.

Nucleophilic aromatic substitution on an imidazole ring is generally difficult unless the ring possesses strong electron-withdrawing groups and a suitable leaving group (like a halogen). globalresearchonline.netrsc.org In 2,4,5-trimethyl-1H-imidazole-1-carbonitrile, there are no good leaving groups on the ring carbons. Therefore, direct nucleophilic substitution on the ring is highly unlikely.

Studies on halogenated nitroimidazoles show that nucleophilic substitution is feasible when a halogen atom is present at the C2 or C4 position. lookchem.com For instance, hard nucleophiles like cyanide can displace a halogen at the 2-position, while soft nucleophiles can react at the 4-position. lookchem.com This underscores the necessity of a leaving group for such transformations to occur on the imidazole core.

The most accessible site for reaction on the imidazole ring of this compound is the N-3 "pyridine-like" nitrogen. This nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, making it nucleophilic and basic.

This nitrogen can be readily alkylated or acylated. The reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl sulfate, results in the formation of a quaternary imidazolium (B1220033) salt. rsc.org This process is known as quaternization. The resulting 1-cyano-2,4,5-trimethyl-3-alkylimidazolium salts are ionic compounds with potential applications as ionic liquids or precursors in organic synthesis. The synthesis of unsymmetrical imidazolium salts can also be achieved through direct quaternization using arylboronic acids. rsc.org

Table 2: Predicted N-Functionalization and Quaternization Reactions

Reaction TypeReagentConditionsPredicted Product
N-Alkylation (Quaternization)Methyl Iodide (CH₃I)Inert solvent (e.g., Acetonitrile)1-Cyano-3-methyl-2,4,5-trimethylimidazolium iodide
N-Alkylation (Quaternization)Benzyl Bromide (BnBr)Inert solvent, heat3-Benzyl-1-cyano-2,4,5-trimethylimidazolium bromide
N-Arylation (Quaternization)Phenylboronic AcidCatalyst (e.g., Cu(OAc)₂)1-Cyano-2,4,5-trimethyl-3-phenylimidazolium salt

Regioselectivity and Chemoselectivity in Transformations

The reactivity of this compound is significantly influenced by the presence of the electron-withdrawing cyano group at the N1 position and the electron-donating methyl groups at the C2, C4, and C5 positions. These substituents govern the regioselectivity and chemoselectivity of its transformations.

The primary site of reactivity in this compound is the electrophilic carbon of the cyano group. This is analogous to the reactivity of 1-cyanoimidazole, which is known to act as an electrophilic cyanating agent. acs.org The electron-withdrawing nature of the cyano group makes the imidazole ring itself electron-deficient and therefore less susceptible to electrophilic attack. Furthermore, the presence of methyl groups at all available carbon positions (C2, C4, and C5) sterically hinders and electronically disfavors electrophilic substitution on the imidazole ring.

Chemoselectivity in Nucleophilic Attack

The dominant transformations of this compound involve the chemoselective attack of nucleophiles at the cyano group. This results in the transfer of the cyano group to the nucleophile, a process known as cyanation. The imidazole anion acts as a good leaving group, facilitating this reaction.

Studies on the closely related 1-cyanoimidazole have demonstrated its ability to cyanate (B1221674) a variety of nucleophiles with good to excellent yields. acs.org It is anticipated that this compound would exhibit similar chemoselectivity. The reaction proceeds via an addition-elimination mechanism. acs.org

Table 1: Anticipated Chemoselective Cyanation Reactions of this compound with Various Nucleophiles

Nucleophile CategorySpecific NucleophileAnticipated ProductAnticipated Yield Range
Amines Primary Aliphatic AminesAlkylcyanamideGood to Excellent
Secondary Aliphatic AminesDialkylcyanamideGood to Excellent
Primary Aromatic AminesArylcyanamideModerate to Good
Secondary Aromatic AminesN-Aryl-N-alkylcyanamideModerate
Thiols Aliphatic ThiolsAlkylthiocyanateModerate
Aromatic ThiolsArylthiocyanateModerate
Carbanions Phenylacetylene AnionPhenylpropiolonitrileGood

This table is based on the reported reactivity of 1-cyanoimidazole and represents the expected, but not experimentally confirmed, reactivity of this compound. acs.org

The chemoselectivity is influenced by the nucleophilicity of the attacking species. Stronger nucleophiles, such as primary and secondary aliphatic amines and certain carbanions, are expected to react more readily than weaker nucleophiles like aromatic amines. acs.org In reactions with thiols, the formation of disulfide byproducts can occur, potentially lowering the yield of the thiocyanate (B1210189) product. acs.org

Regioselectivity

Given that the only reactive site for the transformations discussed is the cyano group, the concept of regioselectivity in terms of substitution at different positions on the imidazole ring is not applicable for this compound. All carbon atoms of the imidazole ring are substituted with methyl groups, which are generally unreactive towards the common transformations this class of compounds undergoes. Therefore, reactions are highly regioselective for the N1-cyano group.

In the broader context of substituted imidazoles, electrophilic attack typically occurs at the C4 and C5 positions. However, the deactivating effect of the N-cyano group and the steric hindrance from the methyl groups make such reactions on this compound highly unlikely.

Potential for Other Transformations

While nucleophilic attack at the cyano group is the primary mode of reactivity, other transformations, though less common, could be considered. For instance, the cyano group itself can potentially undergo transformations such as hydrolysis or reduction. However, the robust nature of the nitrile group often means it remains unchanged during many chemical processes. nih.gov

Cycloaddition reactions involving the imidazole ring are also conceivable for some imidazole derivatives. However, with all ring positions substituted, this compound is not a suitable candidate to act as a diene component in Diels-Alder type reactions. It is more plausible that the N-cyano group could act as a dipolarophile in 1,3-dipolar cycloadditions, although specific examples involving N-cyanoimidazoles in this capacity are not well-documented in the literature. youtube.com

Advanced Applications and Role in Synthetic Methodologies

Trimethyl-1H-imidazole-1-carbonitrile as a Synthetic Building Block

The reactivity of both the imidazole (B134444) ring and the N-cyano group makes this compound a valuable building block for the synthesis of a variety of organic compounds.

The nitrile group of N-cyanoimidazoles can participate in cycloaddition reactions, serving as a synthon for the creation of other heterocyclic rings. A significant application is in the synthesis of tetrazoles, which are important scaffolds in medicinal chemistry due to their bioisosteric relationship with carboxylic acids. nih.govnih.gov The reaction of a nitrile with an azide (B81097), often catalyzed by a Lewis acid, is a common method for forming a tetrazole ring. organic-chemistry.org It is therefore plausible that this compound could be utilized in [3+2] cycloaddition reactions with azide sources to generate novel imidazole-tetrazole hybrid structures.

Furthermore, the nitrile group is known to undergo reactions with various nucleophiles, which can lead to the formation of new heterocyclic systems. chemistrysteps.comopenstax.org For instance, the reaction with hydrazines could potentially yield triazoles, while reaction with hydroxylamine (B1172632) could lead to oxadiazoles. The reactivity of diaminomaleonitrile (B72808) (DAMN), a precursor to many nitrogen heterocycles like imidazoles, pyrazines, and purines, highlights the versatility of cyano-substituted nitrogen heterocycles in constructing complex molecular frameworks. acs.org While direct examples involving this compound are not extensively documented, the established reactivity of the N-cyanoimidazole scaffold suggests its potential as a precursor to a diverse range of complex heterocyclic systems.

N-Cyanoimidazoles have been identified as effective electrophilic cyanating agents. acs.org In these reactions, the cyano group is transferred to a nucleophile, with the imidazole ring acting as a good leaving group. This process allows for the introduction of a nitrile functionality into a variety of molecules under relatively mild conditions. It can be inferred that this compound could function similarly, providing a source of "CN+" for the cyanation of amines, thiols, and carbanions.

The nitrile group itself can be chemically transformed into other functional groups, making this compound a precursor to a range of reagents. For example, reduction of the nitrile would yield an aminomethyl group, which could be further functionalized. openstax.orglibretexts.org Hydrolysis of the nitrile, under either acidic or basic conditions, would produce a carboxylic acid, which could then be used in a variety of coupling reactions. chemistrysteps.comlibretexts.org These transformations would generate new imidazole-based reagents with tailored properties for specific synthetic applications.

Role in Catalysis and Ligand Design

The imidazole scaffold is a cornerstone in the design of ligands for catalysis, most notably in the form of N-heterocyclic carbenes (NHCs).

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have become ubiquitous as ligands in transition metal catalysis and as organocatalysts. nih.govthieme-connect.deresearchgate.netscripps.edupageplace.de They are typically generated by the deprotonation of the corresponding imidazolium (B1220033) or imidazolinium salts. While this compound is not a direct precursor to an NHC, it could potentially be converted into one.

The synthesis of the requisite imidazolium salt would involve modification of the N-cyano group. For example, the nitrile could be hydrolyzed to a carboxylic acid, which could then be subjected to further synthetic transformations to introduce a suitable substituent at the nitrogen atom. Subsequent quaternization of the remaining imidazole nitrogen would yield the desired imidazolium salt. The steric and electronic properties of the resulting NHC ligand would be influenced by the trimethyl substitution pattern on the imidazole ring, potentially leading to catalysts with unique reactivity and selectivity.

The imidazole ring, with its nitrogen donor atoms, readily coordinates to transition metals, forming stable complexes that can be used as catalysts. google.compressbooks.pub The coordination of imidazole-based ligands to metals like palladium, copper, and ruthenium is a well-established strategy for creating catalysts for a variety of organic transformations. numberanalytics.com

The presence of the cyano group in this compound introduces an additional potential coordination site. Research has shown that the cyano group of a dicyano-substituted imidazole can undergo copper-stimulated alcoholysis to form a carboximidate complex, where the newly formed functional group coordinates to the copper center. researchgate.net This demonstrates that the nitrile functionality can be activated upon coordination to a metal, leading to novel reactivity and the formation of unique coordination complexes. Gold complexes with cyano-substituted ligands have also been explored for their potential applications, where the cyano group can influence the electronic properties and stability of the complex. mdpi.com Therefore, this compound could serve as a versatile ligand, potentially coordinating through one of the imidazole nitrogens, the nitrile nitrogen, or through a transformed functional group derived from the nitrile.

Analytical Derivatization Strategies for Chemical Analysis

In chemical analysis, particularly in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to improve the volatility, thermal stability, or detectability of an analyte. Common derivatization strategies include silylation, acylation, and alkylation.

While imidazole-containing reagents are used in derivatization, for example, N-trimethylsilylimidazole for silylation, there is currently a lack of documented evidence in the scientific literature for the specific use of this compound as a derivatizing agent for chemical analysis. The nitrile group is not a typical functionality that would be introduced to an analyte to enhance its analytical properties in standard chromatographic methods.

Enhanced Detectability in Chromatography (GC-MS, LC-MS)

The analysis of imidazole derivatives, a class of compounds to which 2,4,5-trimethyl-1H-imidazole-1-carbonitrile belongs, is well-established in the fields of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). While specific data on 2,4,5-trimethyl-1H-imidazole-1-carbonitrile is not extensively available, the analytical behavior of structurally similar imidazole compounds provides significant insights into its detectability.

Gas Chromatography-Mass Spectrometry (GC-MS):

The analysis of imidazole compounds by GC-MS often requires a derivatization step to enhance volatility and improve chromatographic peak shape. gdut.edu.cn A common approach involves the use of silylating agents, such as N-(trimethylsilyl)imidazole, which reacts with active hydrogens to form more volatile trimethylsilyl (B98337) derivatives. nih.govresearchgate.net For instance, a study on the determination of various imidazole-like compounds in the atmosphere utilized isobutyl chloroformate as a derivatization reagent prior to GC-MS analysis. gdut.edu.cn This highlights a general strategy that could be applicable to 2,4,5-trimethyl-1H-imidazole-1-carbonitrile, although its N-cyano group may influence the necessity and conditions of derivatization.

The detectability of imidazole derivatives by GC-MS is generally high due to the sensitivity of mass spectrometric detection. The fragmentation patterns of the imidazole ring and its substituents provide characteristic ions that can be used for selective identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful technique for the analysis of a wide range of imidazole derivatives without the need for derivatization. wiley.commdpi.com The choice of chromatographic conditions, including the stationary phase and mobile phase composition, is crucial for achieving optimal separation and sensitivity.

Several studies have demonstrated the successful separation and detection of various imidazole compounds using reversed-phase liquid chromatography (RPLC) coupled with mass spectrometry. For example, a UHPLC-Orbitrap MS method was developed for the analysis of ten different imidazole derivatives in atmospheric particles. wiley.comnih.gov This method utilized a C18 column with a mobile phase consisting of water and methanol (B129727) with 0.1% formic acid, which aids in the ionization of the analytes for mass spectrometric detection. wiley.com Similarly, a comprehensive HPLC-MS/MS method was established for the simultaneous determination of 21 imidazole compounds in environmental samples, also employing a C18 column with an acetonitrile (B52724) and water mobile phase containing formic acid. mdpi.com

Supercritical fluid chromatography (SFC) coupled with mass spectrometry has also emerged as a viable and orthogonal technique for the analysis of small, polar compounds like imidazoles, offering efficient separations in shorter run times. chromatographytoday.com

The following table summarizes typical chromatographic conditions used for the analysis of various imidazole derivatives, which can serve as a starting point for method development for 2,4,5-trimethyl-1H-imidazole-1-carbonitrile.

TechniqueColumnMobile Phase/Carrier GasDetectionAnalytesReference
GC-MSCapillary ColumnNitrogenFlame Ionization Detector (FID)Metronidazole, Miconazole researchgate.net
UHPLC-MSAcquity HSS T3 (C18)Water/Methanol with 0.1% Formic AcidOrbitrap MS10 Imidazole Derivatives wiley.comnih.gov
HPLC-MS/MSC18Water/Acetonitrile with 0.1% Formic AcidTandem Mass Spectrometry21 Imidazole Compounds mdpi.com
SFC-MSNot specifiedCO2 with modifiersTandem Quadrupole MSImidazole, 2-Methylimidazole chromatographytoday.com

Method Development for Trace Analysis

The ability to detect and quantify minute amounts of a compound is essential for many applications, including environmental monitoring and impurity profiling. The development of analytical methods for the trace analysis of 2,4,5-trimethyl-1H-imidazole-1-carbonitrile would likely follow established principles for other imidazole derivatives.

Key aspects of method development for trace analysis include:

Sample Preparation: Efficient extraction and pre-concentration of the analyte from the sample matrix are critical. For aqueous samples, solid-phase extraction (SPE) with cartridges like Oasis HLB has proven effective for a broad range of imidazole compounds. mdpi.com The pH of the sample can significantly influence the extraction recovery of imidazole derivatives. gdut.edu.cn

Chromatographic Separation: Optimization of the chromatographic conditions, as discussed in the previous section, is necessary to separate the target analyte from potential interferences in the sample matrix.

Mass Spectrometric Detection: The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for trace-level quantification. This involves selecting specific precursor-to-product ion transitions for the target analyte.

The sensitivity of modern LC-MS/MS systems allows for the detection of imidazole derivatives at very low concentrations. For instance, developed methods have reported limits of detection (LODs) in the nanomolar (nM) range for atmospheric imidazoles and at the nanogram per liter (ng/L) or microgram per kilogram (µg/kg) level for imidazoles in environmental water and soil samples, respectively. wiley.commdpi.comnih.gov

The table below presents the limits of detection and quantification achieved for various imidazole compounds in trace analysis studies, illustrating the potential sensitivity for methods targeting 2,4,5-trimethyl-1H-imidazole-1-carbonitrile.

CompoundMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Imidazole Derivatives (10 compounds)UHPLC-Orbitrap MSAtmospheric Particles1 - 25 nM1 - 50 nM wiley.com
Imidazole Compounds (21 compounds)HPLC-MS/MSWater< 1.0 ng/LNot specified mdpi.com
Imidazole Compounds (21 compounds)HPLC-MS/MSSediment/Soil< 1.0 µg/kgNot specified mdpi.com
Imidazole, 4-Methylimidazole, 2-MethylimidazoleUHPLC-DADCigarette Additives0.0094 mg/kgNot specified researchgate.net
MetronidazoleRP-HPLC-UVVaginal Ovules0.93 µg/mlNot specified researchgate.net
Miconazole NitrateRP-HPLC-UVVaginal Ovules0.45 µg/mlNot specified researchgate.net

Q & A

Q. What are the common synthetic routes for synthesizing trimethyl-1H-imidazole-1-carbonitrile, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclization or nucleophilic substitution. For analogous imidazole derivatives, manganese(IV) oxide in dichloromethane under reflux achieves 85% yield in 2 hours by promoting selective oxidation . Alternatively, tetrakis(dimethylamino)ethylene (TDAE) methodology enables coupling with aromatic carbonyl compounds under inert atmospheres (40–60°C), minimizing side reactions . Optimization involves:

  • Catalyst screening : Transition metal oxides (e.g., MnO₂) for oxidation steps.
  • Solvent polarity : Adjust to stabilize intermediates (e.g., dichloromethane for non-polar intermediates).
  • Real-time monitoring : Use TLC/HPLC to terminate reactions at peak conversion.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy : ¹H/¹³C NMR identifies substituent positions, while IR confirms nitrile (C≡N) stretches (~2200 cm⁻¹).
  • Crystallography : X-ray diffraction with SHELXL refines structural parameters (bond angles, torsion) . ORTEP-III generates thermal ellipsoid plots to visualize disorder or dynamic motion . For hygroscopic samples, low-temperature data collection (e.g., 100 K) reduces thermal noise.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust .
  • Storage : Inert atmosphere (argon/nitrogen) at –20°C to prevent degradation .
  • Waste disposal : Segregate chemically hazardous waste for professional treatment .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using X-ray crystallography and computational modeling?

  • X-ray refinement : SHELXL handles twinning or high mosaicity via robust least-squares algorithms . For disordered regions, PART instructions split occupancy between atomic positions.
  • Computational modeling : Density Functional Theory (DFT) calculates optimized geometries, comparing theoretical vs. experimental bond lengths (e.g., C≡N: ~1.16 Å) to validate structures .

Q. What strategies address discrepancies in reported biological activities of imidazole-carbonitriles across studies?

  • Controlled assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) to minimize variability .
  • Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers from solvent interference or assay sensitivity .
  • Structural analogs : Test derivatives with incremental substitutions (e.g., fluorobenzyl groups) to isolate pharmacophore contributions .

Q. What mechanistic insights guide the design of novel imidazole-carbonitrile derivatives for targeted biological interactions?

  • Electrophilic nitrile groups : Participate in hydrogen bonding with enzyme active sites (e.g., cytochrome P450 inhibitors) .
  • Substituent effects : Electron-withdrawing groups (e.g., –CF₃) enhance metabolic stability by reducing oxidative degradation .
  • Steric tuning : Bulky substituents (e.g., tert-butyl) at the 1-position improve selectivity for kinase targets by restricting binding pocket access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.